N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine

Catalog No.
S12791007
CAS No.
M.F
C17H21N
M. Wt
239.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethan...

Product Name

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine

IUPAC Name

N-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]methanamine

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

InChI

InChI=1S/C17H21N/c1-14-4-8-16(9-5-14)12-18(3)13-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3

InChI Key

IRGIOTYYLJUOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)C

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine is a complex organic compound characterized by its distinct molecular structure, which features a dimethylamino group attached to a benzylamine framework. This compound is a member of the class of amines and is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula can be represented as C16H22NC_{16}H_{22}N, indicating the presence of aromatic rings and nitrogen functionalities that are typical of amine compounds.

Typical of amines, including:

  • Alkylation Reactions: It can undergo alkylation to form quaternary ammonium salts when treated with alkyl halides.
  • Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: This compound can serve as an intermediate in the synthesis of more complex amines through reductive amination processes.

These reactions are facilitated by the nucleophilic nature of the amine group, allowing it to interact with electrophiles effectively.

Research into similar compounds suggests that N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine may exhibit significant biological activity. For instance, derivatives of benzylamine have been studied for their effects on neurotransmitter systems and their potential as stimulants or appetite modulators. The structural characteristics of this compound may influence its interaction with biological targets, particularly in modulating potassium channels in neuronal cells, similar to other phenylmethylamine derivatives .

Several synthetic routes can be employed to produce N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine:

  • Direct Alkylation: Starting from 4-methylbenzylamine and dimethylamine, the compound can be synthesized through a straightforward alkylation process.
  • Reductive Amination: Using 4-methylbenzaldehyde and dimethylamine under reductive conditions could yield the desired amine.
  • Multi-step Synthesis: More complex synthetic pathways may involve intermediate compounds such as 4-dimethylaminobenzaldehyde followed by subsequent reactions with methylating agents.

Each method's efficiency and yield depend on reaction conditions such as temperature, solvent choice, and catalysts used .

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine has potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting neurological pathways.
  • Organic Synthesis: Serving as an intermediate for synthesizing more complex organic molecules.
  • Catalysis: Potential use in catalytic processes due to its amine functionality.

Its unique structure may allow it to interact with specific biological targets, making it valuable for therapeutic applications.

Interaction studies involving N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine could focus on its effects on ion channels and neurotransmitter systems. Similar compounds have shown varying degrees of interaction with potassium channels in neuronal tissues, influencing excitability and neurotransmitter release . Understanding these interactions could provide insights into its pharmacological properties and potential therapeutic uses.

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
BenzylamineSimple phenylmethylamine structureBasic amine; used in organic synthesis
4-MethylbenzylamineContains a methyl group on the aromatic ringExhibits hyperphagic activity in animal studies
DimethylbenzylamineBenzyl group attached to dimethylaminoUsed as a catalyst in polyurethane production
N,N-Dimethyl-4-aminobenzaldehydeAldehyde functionality with dimethylamino groupPotentially reactive due to aldehyde presence

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine stands out due to its dual functional groups (dimethylamino and benzyl), which may enhance its reactivity and biological activity compared to simpler derivatives.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

239.167399674 g/mol

Monoisotopic Mass

239.167399674 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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